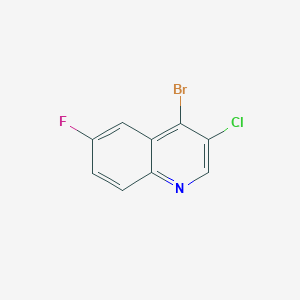

4-Bromo-3-chloro-6-fluoroquinoline

Description

4-Bromo-3-chloro-6-fluoroquinoline (CAS: 1204810-93-4) is a halogen-substituted quinoline derivative with the molecular formula C₉H₄BrClFN and a molecular weight of 260.49 g/mol. This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The strategic placement of bromine, chlorine, and fluorine substituents at the 4-, 3-, and 6-positions, respectively, confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-bromo-3-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXCYHQHKQKMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672651 | |

| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724787-81-9 | |

| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724787-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-fluoroquinoline under controlled conditions . The reaction usually requires a solvent such as methanol or dimethylformamide and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-6-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.

Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

4-Bromo-3-chloro-6-fluoroquinoline serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting cancer treatment. One notable application is its role in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which has shown promise in cancer therapies . The compound's ability to undergo palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions enhances its utility in developing novel anticancer agents .

Antibacterial Properties

Fluoroquinolones, including derivatives like this compound, are recognized for their broad-spectrum antibacterial activity. They are effective against both Gram-positive and Gram-negative bacteria, making them valuable in treating various bacterial infections . The structural modifications introduced by halogenation can improve pharmacokinetic and pharmacodynamic properties, potentially leading to more effective treatments .

Organic Electronics

Dyes for OLEDs and Solar Cells

The compound is also utilized in the development of organic light-emitting diodes (OLEDs) and solar cells. Its fluorescent properties make it suitable for use as a dye in these applications, contributing to advancements in organic electronics technology . The incorporation of halogens can enhance the electronic properties of the dyes, improving their performance in devices.

Chemical Synthesis

Building Block for Heterocycles

this compound acts as a building block for synthesizing various heterocyclic compounds. Its reactivity allows for further modifications that can lead to new derivatives with enhanced biological activities or improved material properties . This versatility is crucial for researchers looking to develop new compounds with specific functionalities.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel quinoline derivatives demonstrated that compounds derived from this compound exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship analysis revealed that specific substitutions at the quinoline ring could enhance anticancer efficacy, supporting further exploration of this compound's potential .

Case Study 2: Antibacterial Efficacy

Research into fluoroquinolone hybrids has shown that introducing different functional groups at positions 3 and 4 of the quinolone core can lead to new antibacterial agents with improved activity against resistant bacterial strains. The incorporation of this compound into these hybrid structures has been associated with enhanced antibacterial properties, highlighting its importance in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-6-fluoroquinoline, particularly in its antimicrobial applications, involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Halogenated Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 1204810-93-4 | C₉H₄BrClFN | 260.49 | Br (4), Cl (3), F (6) | Not explicitly reported | Pharmaceutical intermediates |

| 6-Bromo-4-chloro-3-nitroquinoline | 723281-72-9 | C₉H₄N₂O₂ClBr | 287.49 | Br (6), Cl (4), NO₂ (3) | Chloroform, Methanol, DMSO | Research chemical for catalysis |

| 2-Bromo-6-chloro-3-fluoroquinoline | 834884-00-3 | C₉H₄BrClFN | 260.49 | Br (2), Cl (6), F (3) | Not reported | Synthetic intermediate |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | 1375302-35-4 | C₉H₄BrClFN | 260.49 | Br (4), Cl (7), F (6) | Not reported | Experimental pharma studies |

Key Observations :

Substituent Position Effects: The position of halogens significantly alters electronic density. For example, this compound has electron-withdrawing groups (EWGs) at positions 3, 4, and 6, creating a polarized aromatic system ideal for nucleophilic substitution reactions. In contrast, 2-bromo-6-chloro-3-fluoroquinoline (CAS: 834884-00-3) has a bromine at the 2-position, which sterically hinders reactions at the adjacent pyridine nitrogen . 6-Bromo-4-chloro-3-nitroquinoline (CAS: 723281-72-9) introduces a nitro group, enhancing electrophilicity and enabling participation in coupling reactions (e.g., Suzuki-Miyaura) .

Isoquinoline vs. Quinoline Backbone: 4-Bromo-7-chloro-6-fluoroisoquinoline (CAS: 1375302-35-4) shares the same molecular formula as the target compound but features an isoquinoline scaffold. The shifted nitrogen atom alters ring strain and hydrogen-bonding capacity, impacting binding affinity in biological targets .

Methoxy- and Alkyl-Substituted Analogs

Table 2: Methoxy- and Alkyl-Modified Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 3-Bromo-4-chloro-6-methoxyquinoline | Not reported | C₁₀H₆BrClNO | 276.52 | Br (3), Cl (4), OCH₃ (6) | Antibacterial agent precursor |

| 6-Bromo-4-chloro-2-ethylquinoline | 860195-69-3 | C₁₁H₈BrClN | 274.55 | Br (6), Cl (4), C₂H₅ (2) | Organic electronics |

Key Observations :

- Methoxy Groups: The methoxy substituent in 3-bromo-4-chloro-6-methoxyquinoline enhances solubility in polar solvents and moderates reactivity compared to halogenated analogs, making it suitable for medicinal chemistry applications .

- Alkyl Chains: 6-Bromo-4-chloro-2-ethylquinoline (CAS: 860195-69-3) incorporates an ethyl group, increasing hydrophobicity and enabling use in organic semiconductors .

Biological Activity

4-Bromo-3-chloro-6-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class, known for its significant biological activity, particularly as an antimicrobial agent. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in bacterial DNA, ultimately leading to cell death.

Target Enzymes

| Enzyme | Function | Inhibition Mechanism |

|---|---|---|

| DNA Gyrase | Relieves torsional strain during DNA replication | Stabilizes covalent enzyme-DNA complex |

| Topoisomerase IV | Separates intertwined DNA strands during replication | Induces double-strand breaks in DNA |

This compound exhibits various biochemical properties that enhance its efficacy as an antimicrobial agent. It interacts with essential cellular enzymes and proteins, influencing key cellular processes such as apoptosis and cell proliferation.

Cellular Effects

- Gene Expression Modulation : Alters the expression of genes involved in cell cycle regulation.

- Metabolic Impact : Inhibits key metabolic enzymes, leading to changes in metabolite levels.

- Apoptotic Pathways : Influences pathways that govern programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and broad tissue distribution. Studies indicate that environmental factors such as pH can affect its absorption and distribution, impacting its overall efficacy.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~66% (in vivo) |

| Half-Life | Variable |

| Volume of Distribution | Moderate |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the low nanomolar range .

- In Vivo Pharmacokinetics : A study involving female Balb/C mice showed that after administration at doses of 1 mg/kg intravenously and 5 mg/kg orally, the compound maintained a stable plasma concentration over time, indicating effective systemic exposure .

- Resistance Mechanism Investigation : Research highlighted the potential for developing resistance against fluoroquinolones; however, modifications to the structure of compounds like this compound can enhance their activity against resistant strains .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-bromo-3-chloro-6-fluoroquinoline using cross-coupling reactions?

- Methodology : Employ Suzuki-Miyaura coupling by reacting a halogenated quinoline precursor (e.g., 6-fluoroquinoline derivatives) with aryl boronic acids. For bromination/chlorination, use N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Monitor reaction progress via TLC and purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Considerations : Steric hindrance from fluorine at position 6 may slow coupling; increase catalyst loading (e.g., Pd(PPh₃)₄) or use microwave-assisted heating to accelerate kinetics.

Q. What purification techniques are most effective for isolating this compound with high purity (>95%)?

- Methodology : After synthesis, perform recrystallization using a mixed solvent system (e.g., ethanol/dichloromethane) to remove unreacted halogens. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using / NMR. For trace impurities, employ preparative TLC with a 9:1 hexane/ethyl acetate eluent .

Q. How do I safely handle and store this compound given its reactivity?

- Methodology : Store under inert gas (argon) at –20°C to prevent decomposition. Use PPE (nitrile gloves, fume hood) during handling due to potential skin/eye irritation. Quench waste with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite for structure refinement. For disordered halogen atoms, apply restraints (e.g., ISOR, DELU) in SHELXL. Validate against DFT-optimized geometries (B3LYP/6-31G*) to identify discrepancies in bond angles/van der Waals radii .

- Case Study : A 2022 study reported conflicting C–Br bond lengths; SCXRD with WinGX resolved this via twinning correction and anisotropic displacement parameter refinement .

Q. What computational strategies predict the electronic effects of halogen substitution in this compound?

- Methodology : Perform density-functional theory (DFT) calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). Analyze electrostatic potential surfaces (EPS) to quantify electron-withdrawing effects of fluorine at position 6. Compare with experimental UV-Vis spectra (λmax shifts) to validate computational models .

Q. How do I interpret NMR splitting patterns in fluorinated quinoline derivatives?

- Methodology : Fluorine at position 6 causes complex splitting due to coupling with adjacent protons (e.g., ). Acquire -decoupled NMR or use 2D HOESY to identify through-space interactions. For quantitative analysis, simulate spectra with MestReNova .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 249–254°C vs. 219–223°C)?

- Resolution : Polymorphism or residual solvents (e.g., DCM) can depress melting points. Characterize thermal stability via differential scanning calorimetry (DSC) and correlate with TGA to confirm decomposition thresholds. Recrystallize samples from anhydrous solvents to standardize data .

Q. How to address discrepancies in catalytic efficiency for Pd-mediated reactions involving this compound?

- Resolution : Trace oxygen or moisture may deactivate Pd catalysts. Use rigorously dried solvents (e.g., molecular sieves) and degas via freeze-pump-thaw cycles. Compare turnover numbers (TON) under inert vs. ambient conditions to isolate environmental factors .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.